NMS-P118

Vue d'ensemble

Description

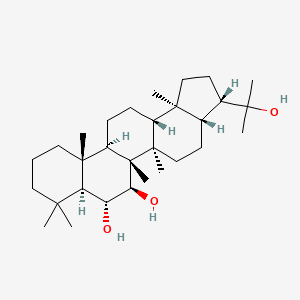

NMS-P118 is an orally bioavailable, potent, and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), which is an enzyme activated by DNA damage and is critical for the repair of DNA single-strand breaks via the base excision repair pathway. This compound is selective for PARP1 (Kd = 9 nM) over PARP2 (Kd = 1,390 nM). It is efficacious in MDA-MD-436 human breast and Capan-1 human pancreatic cancer mouse xenograft models.

This compound is a potent, orally available, and highly selective PARP-1 inhibitor with excellent ADME and pharmacokinetic profiles and high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models, respectively. This compound was found to be less myelotoxic in vitro than olaparib (now marketed as Lynparza), a dual PARP-1/-2 inhibitor. This compound is the PARP-1 selective inhibitor with demonstrated anticancer activity as single agent, as well as in combination.

Mécanisme D'action

- Role of PARP-1 : PARP-1 plays a crucial role in DNA repair, maintaining genomic stability, and cell survival. It detects and repairs DNA damage, preventing mutations and cell death .

- Electrostatic Interaction : The negatively charged E763 residue in PARP-1 interacts more favorably with NMS-P118 than the Q332 residue in PARP-2 .

- Cell Death Induction : In cancer cells, impaired DNA repair leads to cell death, making this compound a potential anti-cancer agent .

- Metabolism Stability : It is metabolically stable and inhibits specific cytochrome P450 enzymes (CYP-2B6 and CYP-2D6) at moderate concentrations .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

“NMS-P118” plays a significant role in biochemical reactions. It binds to PARP-1 stronger than its closest isoform PARP-2 . The compound interacts with key residues in PARP-1, forming favorable hydrophobic interaction with Y889, stronger hydrogen bonds with H862, and stronger electrostatic interaction energy with the negatively charged E763 .

Cellular Effects

“this compound” has profound effects on various types of cells and cellular processes. It influences cell function by blocking the DNA repair pathway, a strategy used by many anti-cancer chemotherapeutic drugs .

Molecular Mechanism

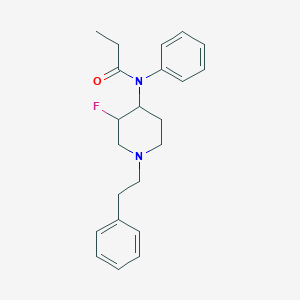

The molecular mechanism of “this compound” involves its selective binding to PARP-1. Detailed analysis of the binding energy shows that the 4’4-difluorocyclohexyl ring on “this compound” forms favorable hydrophobic interaction with Y889 in PARP-1 .

Temporal Effects in Laboratory Settings

It has been noted for its excellent pharmacokinetic profiles .

Propriétés

IUPAC Name |

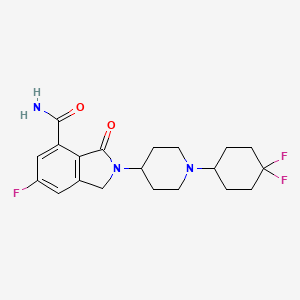

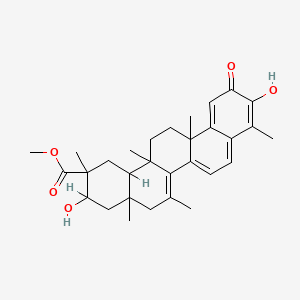

2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-1H-isoindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O2/c21-13-9-12-11-26(19(28)17(12)16(10-13)18(24)27)15-3-7-25(8-4-15)14-1-5-20(22,23)6-2-14/h9-10,14-15H,1-8,11H2,(H2,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYVAQSYRLZVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262417-51-5 | |

| Record name | NMS-P118 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262417515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NMS-P118 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TSU9SA6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes NMS-P118 a promising candidate for cancer therapy compared to other PARP inhibitors?

A1: Unlike many PARP inhibitors that demonstrate poor selectivity between PARP-1 and PARP-2, this compound exhibits high selectivity for PARP-1. [] This selectivity is desirable as it may mitigate potential toxicities arising from PARP-2 inhibition. [] Preclinical studies have shown this compound to be potent, orally available, and efficacious both as a single agent and in combination with Temozolomide in specific cancer xenograft models. []

Q2: How does this compound achieve its selectivity for PARP-1 over PARP-2?

A2: Although the binding pockets of PARP-1 and PARP-2 are highly similar, computational studies, including molecular dynamics simulations, have revealed key differences in binding interactions. [, ] this compound forms stronger interactions with specific residues in PARP-1, particularly Y889 and H862, compared to the corresponding residues in PARP-2. [] The 4′,4-difluorocyclohexyl ring of this compound plays a crucial role in its selectivity, forming favorable hydrophobic interactions with Y889 in PARP-1. [] Additionally, E763 in PARP-1 exhibits stronger electrostatic interactions with this compound than the corresponding residue (Q332) in PARP-2. []

Q3: What is the role of computational chemistry in understanding the mechanism of action and selectivity of this compound?

A3: Computational techniques like molecular dynamics (MD) simulations and free energy calculations have been instrumental in elucidating the binding mode and selectivity determinants of this compound. [, ] These studies provide a detailed atomic-level understanding of how this compound interacts with PARP-1 and PARP-2, highlighting specific residues and interactions responsible for its selective inhibition of PARP-1. [, ] This knowledge can be further leveraged for structure-based drug design of novel and more selective PARP-1 inhibitors.

Q4: What are the potential benefits of developing selective PARP-1 inhibitors like this compound for cancer therapy?

A4: The development of highly selective PARP-1 inhibitors like this compound holds promise for improving the therapeutic window in cancer treatment. By minimizing off-target effects on PARP-2, these selective inhibitors could potentially reduce side effects and enhance the overall efficacy of cancer therapy. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)